molecular formula C8H8N2O3S B13137929 5-(Methylsulfonyl)benzo[d]isoxazol-3-amine

5-(Methylsulfonyl)benzo[d]isoxazol-3-amine

Cat. No.: B13137929
M. Wt: 212.23 g/mol
InChI Key: SJQQDJNRDIGJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonyl)benzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)benzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted isoxazoles .

Scientific Research Applications

5-(Methylsulfonyl)benzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Methylsulfonyl)benzo[d]isoxazol-3-amine include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the methylsulfonyl group and the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

5-methylsulfonyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2O3S/c1-14(11,12)5-2-3-7-6(4-5)8(9)10-13-7/h2-4H,1H3,(H2,9,10)

InChI Key

SJQQDJNRDIGJCY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)ON=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.